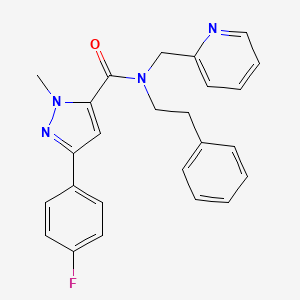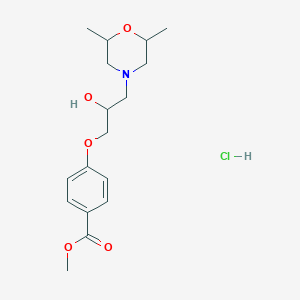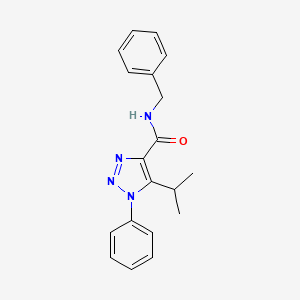![molecular formula C21H23N3O4 B2445979 N1-(苯并[d][1,3]二氧杂环戊烯-5-基)-N2-(4-(吡咯烷-1-基)苯乙基)草酰胺 CAS No. 953952-39-1](/img/structure/B2445979.png)
N1-(苯并[d][1,3]二氧杂环戊烯-5-基)-N2-(4-(吡咯烷-1-基)苯乙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and an oxalamide linkage, making it a versatile molecule for research and industrial applications.
科学研究应用
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and pyrrolidine intermediates. These intermediates are then coupled using a variety of synthetic techniques, such as Pd-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of reagents and catalysts is crucial to ensure the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of carboxylic acids, while reduction can yield alcohols.
作用机制
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules and tubulin, leading to the disruption of cell division and promoting cell death.
相似化合物的比较
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Benzodioxole derivatives: These compounds are known for their COX inhibitory and cytotoxic properties.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-20(21(26)23-16-5-8-18-19(13-16)28-14-27-18)22-10-9-15-3-6-17(7-4-15)24-11-1-2-12-24/h3-8,13H,1-2,9-12,14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGFZLOGAHVGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2445897.png)
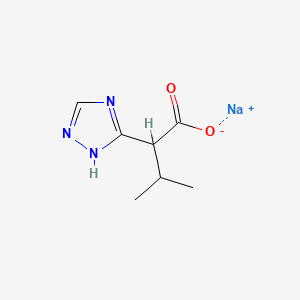
![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)
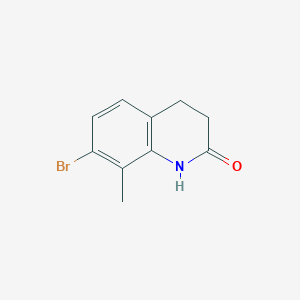
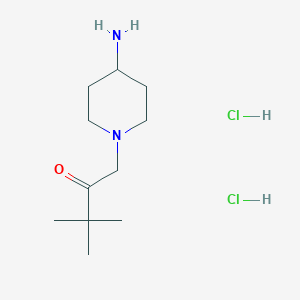
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2445904.png)
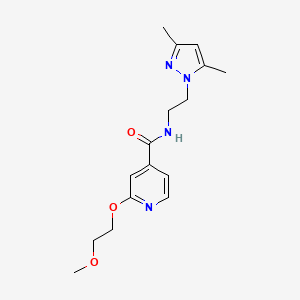
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)
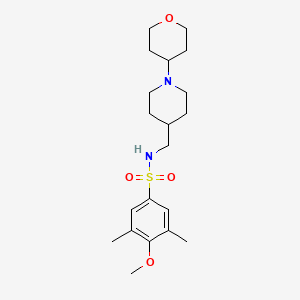
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)
